molecular formula C8H9NaO2S B13174546 Sodium 3-ethylbenzene-1-sulfinate

Sodium 3-ethylbenzene-1-sulfinate

Cat. No.: B13174546
M. Wt: 192.21 g/mol
InChI Key: XZWOROCLCOQFND-UHFFFAOYSA-M
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Description

Sodium 3-ethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of 3-ethylbenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-ethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 3-ethylbenzene using sulfur dioxide (SO2) and a suitable oxidizing agent, followed by neutralization with sodium hydroxide (NaOH). The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 3-ethylbenzene is treated with sulfur dioxide and an oxidizing agent. The resulting sulfinic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity, with careful monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-ethylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Scientific Research Applications

Sodium 3-ethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-ethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3-ethylbenzene-1-sulfinate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to sodium benzenesulfinate, it has different steric and electronic properties, making it suitable for specific applications where other sulfinates may not be as effective .

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;3-ethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-2-7-4-3-5-8(6-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

XZWOROCLCOQFND-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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